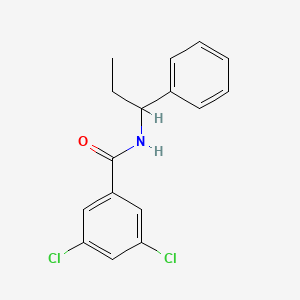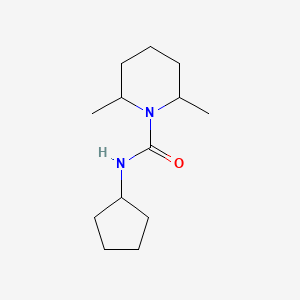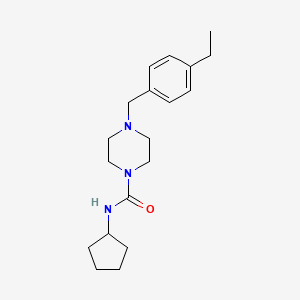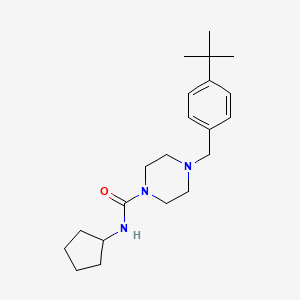
N-cyclopentyl-4-methyl-1-piperidinecarboxamide
Vue d'ensemble
Description
N-cyclopentyl-4-methyl-1-piperidinecarboxamide, also known as CPP-109, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 belongs to the class of compounds known as piperidinecarboxamides, which are structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Applications De Recherche Scientifique
N-cyclopentyl-4-methyl-1-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in the treatment of addiction, specifically cocaine and alcohol addiction. N-cyclopentyl-4-methyl-1-piperidinecarboxamide works by inhibiting the activity of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-cyclopentyl-4-methyl-1-piperidinecarboxamide increases the expression of genes that are involved in the formation of new synapses in the brain, leading to increased plasticity and the potential for long-term changes in behavior.
Mécanisme D'action
N-cyclopentyl-4-methyl-1-piperidinecarboxamide inhibits the activity of HDAC by binding to the active site of the enzyme, preventing it from removing acetyl groups from histone proteins. This leads to an increase in the acetylation of histones, which in turn leads to an increase in the expression of genes that are involved in synaptic plasticity and long-term memory formation.
Biochemical and Physiological Effects
N-cyclopentyl-4-methyl-1-piperidinecarboxamide has been shown to increase the expression of genes that are involved in the formation of new synapses in the brain, leading to increased plasticity and the potential for long-term changes in behavior. Additionally, N-cyclopentyl-4-methyl-1-piperidinecarboxamide has been shown to increase the activity of the neurotransmitter dopamine in the brain, which is involved in the reward pathway and is thought to play a role in addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-4-methyl-1-piperidinecarboxamide in lab experiments is its specificity for HDAC inhibition, which allows for targeted manipulation of gene expression. Additionally, N-cyclopentyl-4-methyl-1-piperidinecarboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one limitation of using N-cyclopentyl-4-methyl-1-piperidinecarboxamide in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-4-methyl-1-piperidinecarboxamide. One area of interest is the role of HDAC inhibition in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, there is interest in developing more potent and selective HDAC inhibitors that may have greater therapeutic potential. Finally, there is interest in developing formulations of N-cyclopentyl-4-methyl-1-piperidinecarboxamide that have longer half-lives and may be more effective in certain therapeutic applications.
Conclusion
In conclusion, N-cyclopentyl-4-methyl-1-piperidinecarboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in the treatment of addiction. N-cyclopentyl-4-methyl-1-piperidinecarboxamide works by inhibiting the activity of HDAC, leading to increased plasticity and the potential for long-term changes in behavior. While there are limitations to using N-cyclopentyl-4-methyl-1-piperidinecarboxamide in lab experiments, there are several potential future directions for research on this compound.
Propriétés
IUPAC Name |
N-cyclopentyl-4-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10-6-8-14(9-7-10)12(15)13-11-4-2-3-5-11/h10-11H,2-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOPMGDDYCFTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-methylpiperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)


![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)
![ethyl N-[(isobutylamino)carbonyl]-beta-alaninate](/img/structure/B4285418.png)
![ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate](/img/structure/B4285422.png)
![ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285425.png)
![ethyl N-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285437.png)
![ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycylglycinate](/img/structure/B4285438.png)

![ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate](/img/structure/B4285452.png)
![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-[7-(4-methyl-1-piperazinyl)-2,1,3-benzoxadiazol-4-yl]benzenesulfonamide](/img/structure/B4285469.png)